3,3,5,5-Tetramethylcycloheptan-1-one
Description
3,3,5,5-Tetramethylcycloheptan-1-one is a cyclic ketone featuring a seven-membered cycloheptane ring substituted with four methyl groups at the 3,3,5,5 positions. The cycloheptanone variant likely exhibits distinct steric and electronic characteristics due to its larger ring size and methyl substituents, which influence reactivity, solubility, and thermal stability. Potential applications may include intermediates in organic synthesis or pharmaceutical precursors, as seen with structurally related compounds in patents .
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3,3,5,5-tetramethylcycloheptan-1-one |
InChI |
InChI=1S/C11H20O/c1-10(2)6-5-9(12)7-11(3,4)8-10/h5-8H2,1-4H3 |
InChI Key |
MWGDYVWTNUHIQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)CC(C1)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethylcycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 2,2,4,4-Tetramethylpentane-1,5-dione using acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 3,3,5,5-Tetramethylcycloheptan-1-one may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or sodium hydroxide are commonly used to promote the cyclization reaction. The product is then purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethylcycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3,5,5-Tetramethylcycloheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethylcycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in biochemical pathways. For example, its ketone group can form reversible covalent bonds with nucleophilic sites on enzymes, altering their activity.
Comparison with Similar Compounds
Table 1: Key Structural Features
¹Inferred from cyclohexanone analog. ²No direct CAS data in evidence; hypothetical structure assumed.
Key Observations:
- Functional Groups: Unlike the phosphonofluoridate ester (highly reactive, likely neurotoxic ), the ketone group in cycloheptanone is less electrophilic, favoring applications in controlled synthesis.
Physical and Chemical Properties
Table 2: Comparative Properties
Key Observations:
- The cycloheptanone’s higher molecular weight and ring size suggest elevated boiling points compared to cyclohexanone.
- Methyl groups in both ketones enhance steric protection, reducing susceptibility to nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
